molecular formula C7H4BrFO2 B1273059 5-Bromo-3-fluoro-2-hydroxybenzaldehyde CAS No. 251300-28-4

5-Bromo-3-fluoro-2-hydroxybenzaldehyde

Cat. No. B1273059
CAS RN: 251300-28-4
M. Wt: 219.01 g/mol
InChI Key: YYCQXIWKIRQWHN-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-hydroxybenzaldehyde, with the CAS number 251300-28-4, is a derivative of salicylaldehyde (2-hydroxybenzaldehyde). It bears functional groups of both bromo- and a fluoro-halogens, a hydroxyl and carboxylic acid around the benzene ring .


Synthesis Analysis

The compound is an ideal candidate for synthesizing Schiff base which is a sub-class of imine (ketimines or aldimines) . It has been used in the reaction of 2-hydroxybenzaldehyde, 5-chloro-2-hydroxybenzaldehyde, 5-bromo-2-hydroxybenzaldehyde, 2-hydroxy-5-methylbenzaldehyde, and 5-fluoro-2-hydroxybenzaldehyde with 2,2-dimethylpropane-1,3-diamine and DyCl 3 ·6H 2 O under room temperature conditions to obtain five Dy–HOFs .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde includes functional groups of both bromo- and a fluoro-halogens, a hydroxyl and carboxylic acid around the benzene ring .


Chemical Reactions Analysis

The compound has been used in the reaction of 2-hydroxybenzaldehyde, 5-chloro-2-hydroxybenzaldehyde, 5-bromo-2-hydroxybenzaldehyde, 2-hydroxy-5-methylbenzaldehyde, and 5-fluoro-2-hydroxybenzaldehyde with 2,2-dimethylpropane-1,3-diamine and DyCl 3 ·6H 2 O under room temperature conditions to obtain five Dy–HOFs .


Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde is 219.01 g/mol . The compound has a topological polar surface area of 37.3 Ų .

Scientific Research Applications

Synthesis of ATX Inhibitors

This compound has been utilized in the synthesis of ATX inhibitors which are significant in the treatment of autoimmune disorders. ATX, or autotaxin, is an enzyme that plays a crucial role in the pathogenesis of various autoimmune diseases, and inhibitors can help regulate its activity .

Creation of PDE4 Inhibitors

Another application is in the synthesis of a class of boron-containing PDE4 inhibitors . These inhibitors are important for the amelioration of chronic inflammation, which is a common feature in many diseases .

Synthesis of Fluorinated Bicyclic Heterocycles

The compound is used to synthesize fluorinated bicyclic heterocycles such as isoflavanone (chromanone) through gold (I) catalysed annulation reaction. These heterocycles have various applications in medicinal chemistry .

Preparation of Semiconducting Acenes

It also serves as a precursor for the preparation of semiconducting acenes . Acenes are organic semiconductors that have potential applications in electronic devices like organic field-effect transistors (OFETs) .

Synthesis of Schiff Bases

5-Bromo-3-fluoro-2-hydroxybenzaldehyde is an ideal candidate for synthesizing Schiff base , which is a sub-class of imine (ketimines or aldimines). Schiff bases have wide applications ranging from organic synthesis to coordination chemistry .

Chemosensor Development

This compound has been used to develop chemosensors based on 5-bromo-2-hydroxybenzaldehyde and its metal complexes. These chemosensors have applications in spectral and theoretical characterization and pharmacological applications .

Safety and Hazards

When handling 5-Bromo-3-fluoro-2-hydroxybenzaldehyde, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

The compound has potential applications in the synthesis of Schiff base, a sub-class of imine (ketimines or aldimines) . It can also be used in the formation of Dy–HOFs .

properties

IUPAC Name

5-bromo-3-fluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCQXIWKIRQWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381361
Record name 5-bromo-3-fluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-fluoro-2-hydroxybenzaldehyde

CAS RN

251300-28-4
Record name 5-bromo-3-fluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-fluoro-2-hydroxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

596 mg of 3-fluoro-2-hydroxybenzaldehyde was dissolved in 5 ml of acetonitrile, and 770 mg of N-bromosuccinimide was added. The solution was stirred for 15 minutes at room temperature. The reaction mixture was diluted with ethyl acetate, and washed with water and saturated brine and dried over anhydrous magnesium sulfate. The solution was filtered and the solvent was evaporated, to give 928 mg of 5-bromo-3-fluoro-2-hydroxybenzaldehyde.
Quantity
596 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
770 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

This material was prepared as reported in J. Molecular Catalysis A, 2007, 30-33. Commercial 3-fluoro-2-hydroxybenzaldehyde (0.280 g, 2 mmol) was dissolved in MeCN (10 mL, 191 mmol) and ammonium acetate (0.015 g, 0.200 mmol) and NBS (0.392 g, 2.200 mmol) were added at rt. The mixture was stirred at rt for 1 h. The reaction mixture was then concentrated and the crude compound was dissolved in a small amount of dichloromethane and charged to a 12 g silica gel cartridge which was eluted with a 25 min gradient of from 0% to 30% ethyl acetate in hexanes at 30 mL/min. Fractions containing product were pooled and concentrated in vacuo to give 5-bromo-3-fluoro-2-hydroxybenzaldehyde (0.43 g, 1.963 mmol, 98% yield). 1H NMR (400 MHz, chloroform-d) δ ppm 10.89 (s, 1H) 9.87 (s, 1H) 7.39-7.65 (m, 2H).
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
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reactant
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Quantity
0.015 g
Type
reactant
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Name
Quantity
0.392 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-2-fluorophenol (100 g, 0.52 mol) in trifluoroacetic acid (TFA) (400 mL) , hexamethylenetetramine (HMT) (146.8 g, 1.05 mol) was added under a nitrogen atmosphere in three portions over 20 minutes, the mixture was stirred at room temperature for 20 minutes, and then at 90° C. for 13 hours, and then cooled to room temperature. Water (600 mL) and a 50% aqueous solution of sulfuric acid (300 ML) were sequentially added thereto at room temperature, and the mixture was stirred at room temperature for two hours. The resultant mixture was extracted three times with ethyl acetate (1 L), the organic layer was washed four times with 1 N aqueous solution of hydrochloric acid (1 L), twice with saturated saline, and dried over anhydrous magnesium sulfate. The solvent was distilled off from the organic layer under reduced pressure and the residue was azeotroped twice with toluene. Ethanol (20 mL) was added to the residue, and the solid obtained after filtration of the suspended solution was washed twice with ethanol (10 mL) to give 49.6 g of the title compound (yield: 43%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
146.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Yield
43%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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